Cas no 6270-14-0 (4-hydroxy-7-nitroquinoline)

4-hydroxy-7-nitroquinoline structure
4-hydroxy-7-nitroquinoline structure
商品名:4-hydroxy-7-nitroquinoline
CAS番号:6270-14-0
MF:C9H6N2O3
メガワット:190.15554
MDL:MFCD08688614
CID:525412
PubChem ID:234271

4-hydroxy-7-nitroquinoline 化学的及び物理的性質

名前と識別子

    • 7-Nitroquinolin-4-ol
    • 4-Hydroxy-7-Nitro quinoline
    • 7-nitro-1H-quinolin-4-one
    • 7-Nitrochinolin-4-ol
    • 7-nitroquinolin-4(1h)-one
    • 4-hydroxy-7-nitroquinoline
    • MDL: MFCD08688614
    • インチ: InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12)
    • InChIKey: MLPKSYLYDHCVOI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O

計算された属性

  • せいみつぶんしりょう: 190.03800
  • どういたいしつりょう: 190.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 74.9A^2

じっけんとくせい

  • 密度みつど: 1.419
  • ふってん: 358.3°C at 760 mmHg
  • フラッシュポイント: 170.5°C
  • 屈折率: 1.636
  • PSA: 78.94000
  • LogP: 2.37180

4-hydroxy-7-nitroquinoline セキュリティ情報

4-hydroxy-7-nitroquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-hydroxy-7-nitroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-160122-2.5g
7-nitroquinolin-4-ol
6270-14-0 95.0%
2.5g
$823.0 2025-03-21
Enamine
EN300-160122-5.0g
7-nitroquinolin-4-ol
6270-14-0 95.0%
5.0g
$1625.0 2025-03-21
Enamine
EN300-160122-0.1g
7-nitroquinolin-4-ol
6270-14-0 95.0%
0.1g
$135.0 2025-03-21
Chemenu
CM123101-1g
7-nitroquinolin-4-ol
6270-14-0 95%
1g
$348 2021-08-05
Enamine
EN300-160122-10000mg
7-nitroquinolin-4-ol
6270-14-0 90.0%
10000mg
$3173.0 2023-09-23
Enamine
EN300-160122-5000mg
7-nitroquinolin-4-ol
6270-14-0 90.0%
5000mg
$1625.0 2023-09-23
1PlusChem
1P00EDKY-50mg
4-HYDROXY-7-NITROQUINOLINE
6270-14-0 95%
50mg
$170.00 2024-04-22
abcr
AB480837-100mg
4-Hydroxy-7-nitroquinoline; .
6270-14-0
100mg
€518.00 2025-02-14
1PlusChem
1P00EDKY-100mg
4-Hydroxy-7-nitroquinoline
6270-14-0 95%
100mg
$228.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281393-250mg
7-Nitroquinolin-4(1H)-one
6270-14-0 95+%
250mg
¥4888.00 2024-05-06

4-hydroxy-7-nitroquinoline 関連文献

4-hydroxy-7-nitroquinolineに関する追加情報

Professional Introduction to 4-Hydroxy-7-Nitroquinoline (CAS No. 6270-14-0)

4-Hydroxy-7-nitroquinoline, with the chemical formula C₉H₅NO₃, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 6270-14-0, has garnered considerable attention due to its versatile applications and structural properties. The presence of both hydroxyl and nitro functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's structure, featuring a quinoline core modified with these functional groups, imparts unique reactivity and biological activity. Quinoline derivatives have long been studied for their potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The nitro group, in particular, enhances electrophilicity, facilitating further functionalization and derivatization processes.

In recent years, researchers have been exploring the pharmacological properties of 4-hydroxy-7-nitroquinoline in depth. Studies have indicated that this compound exhibits promising antioxidant and anti-inflammatory effects. These properties make it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation. For instance, preliminary in vitro studies have shown that 4-hydroxy-7-nitroquinoline can modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.

Moreover, the compound's ability to interact with biological targets has been investigated for its potential in oncology research. Quinoline derivatives are known to exhibit DNA intercalation capabilities, which can be exploited for their antitumor effects. The nitro group's presence further enhances its ability to undergo redox reactions, potentially leading to the development of prodrugs that release active species at sites of disease.

The synthesis of 4-hydroxy-7-nitroquinoline involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process starts from commercially available quinoline derivatives, which are subjected to nitration followed by hydroxylation. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.

Recent advancements in synthetic methodologies have enabled the production of 4-hydroxy-7-nitroquinoline on a larger scale with higher purity. These improvements are crucial for subsequent pharmacological studies and clinical trials. The compound's stability under various storage conditions has also been a focus of research, ensuring its suitability for long-term investigations.

In the realm of drug discovery, 4-hydroxy-7-nitroquinoline serves as a building block for more complex molecules. By incorporating this scaffold into larger structures, researchers can fine-tune biological activity and improve pharmacokinetic properties. This approach has led to the identification of novel compounds with enhanced therapeutic potential.

The compound's role in medicinal chemistry extends beyond its direct applications. It also serves as a model system for studying the effects of structural modifications on biological activity. Such studies provide valuable insights into drug design principles and can guide the development of future generations of pharmaceuticals.

As research continues to uncover new applications for 4-hydroxy-7-nitroquinoline, collaborations between academia and industry are becoming increasingly important. These partnerships facilitate the translation of laboratory findings into clinical practice, ensuring that promising compounds like this one reach patients who could benefit from them.

In conclusion, 4-hydroxy-7-nitroquinoline (CAS No. 6270-14-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new treatments for various diseases. With ongoing advancements in synthetic chemistry and pharmacological research, this compound is poised to play an important role in future medical breakthroughs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6270-14-0)4-hydroxy-7-nitroquinoline
A1168213
清らかである:99%
はかる:5g
価格 ($):1976.0